(2-Ethoxyphenyl)bis(2-methylphenyl)arsane
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Overview
Description
(2-Ethoxyphenyl)bis(2-methylphenyl)arsane is an organoarsenic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to two methylphenyl groups through an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)bis(2-methylphenyl)arsane typically involves the reaction of 2-ethoxyphenylmagnesium bromide with bis(2-methylphenyl)arsenic chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran, for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyphenyl)bis(2-methylphenyl)arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to its corresponding arsine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as elevated temperatures or the presence of a base.
Major Products
Oxidation: Arsenic oxides and phenolic derivatives.
Reduction: Arsine derivatives.
Substitution: Various substituted phenylarsanes.
Scientific Research Applications
(2-Ethoxyphenyl)bis(2-methylphenyl)arsane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (2-Ethoxyphenyl)bis(2-methylphenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- Ethyl-bis(2-methylphenyl)arsane
- Butyl-bis(2-methylphenyl)arsane
- 3-Methylbutyl-bis(2-methylphenyl)arsane
Uniqueness
(2-Ethoxyphenyl)bis(2-methylphenyl)arsane is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
62064-13-5 |
---|---|
Molecular Formula |
C22H23AsO |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
(2-ethoxyphenyl)-bis(2-methylphenyl)arsane |
InChI |
InChI=1S/C22H23AsO/c1-4-24-22-16-10-9-15-21(22)23(19-13-7-5-11-17(19)2)20-14-8-6-12-18(20)3/h5-16H,4H2,1-3H3 |
InChI Key |
UOIGWLCFJKIFAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1[As](C2=CC=CC=C2C)C3=CC=CC=C3C |
Origin of Product |
United States |
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